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Tricine-sodium dodecyl sulfate-polyacrylamide gel electrophoresis (Tricine-SDS-PAGE) is an
essential technique for the separation of low molecular weight proteins and peptides, typically
in the range of 1 to 100 kDa.[1][2][3] This method offers superior resolution of smaller proteins
compared to the standard glycine-SDS-PAGE system (Laemmli-SDS-PAGE) because Tricine,
as the trailing ion, allows for better stacking and destacking of small proteins at lower
acrylamide concentrations.[1][4] The lower acrylamide concentrations also facilitate the efficient
transfer of proteins to membranes for subsequent analysis, such as Western blotting, which is
particularly advantageous for hydrophobic proteins.

These application notes provide a detailed, step-by-step protocol for casting and running
Tricine polyacrylamide gels, including reagent preparation and recommended running
conditions.

Experimental Protocols
l. Reagent and Stock Solution Preparation

Proper preparation of stock solutions is critical for successful gel casting and electrophoresis.
All solutions should be prepared with high-purity water (e.g., Milli-Q).
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Table 1: Stock Solutions
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Stock Solution Composition

Preparation
Instructions

Storage

48 g Acrylamide, 1.5 g
N,N'-Methylene-bis-

acrylamide in 100 mL

Acrylamide/Bis-
acrylamide Solution

(49.5% T, 3% C)
water.

Dissolve acrylamide
and bis-acrylamide in
water. Caution:
Acrylamide is a
neurotoxin. Wear

gloves and a mask.

4°C, protected from
light

46.5 g Acrylamide, 3.0

Acrylamide/Bis- )
g N,N'-Methylene-bis-

acrylamide Solution

acrylamide in 100 mL
(49.5% T, 6% C)

water.

Dissolve acrylamide
and bis-acrylamide in
water. This solution is
optimal for resolving
very small proteins

and peptides.

4°C, protected from
light

3.0 M Tris, 0.3% SDS,

Gel Buffer (3X)
pH 8.45

Dissolve 182 g of Tris
base in approximately
300 mL of water.
Adjust the pH to 8.45
with HCI. Bring the
final volume to 500
mL with water and
then add 1.5 g of
SDS.

4°C

Anode Buffer (1X,

0.2 M Tris, pH 8.9
Lower Tank)

Dissolve 24.2 g of Tris

base in approximately
800 mL of water.
Adjust the pH to 8.9
with HCI. Bring the
final volume to 1 L

with water.

Room Temperature
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Dissolve 12.1 g Tris

0.1 M Tris, 0.1 M base, 17.9 g Tricine,
Cathode Buffer (1X, o )
Tricine, 0.1% SDS,pH and 1 g SDSin 1L of 4°C
Upper Tank) ]
~8.25 water. Do not adjust
the pH.
Ammonium Persulfate 0.1 g APSin 1 mL ] Room Temperature
Prepare fresh daily.
(APS) (10% wi/v) water (short-term)
N,N,N',N'-
TEMED Tetramethylethylenedi  Store in a dark bottle. Room Temperature
amine
50 mM Tris-HCI pH Combine all reagents.
6.8, 4% SDS, 12% Coomassie blue G-
glycerol, 2% 2- 250 is recommended
Sample Buffer (2X) ) ) -20°C
mercaptoethanol, as a tracking dye as it
0.01% Coomassie runs ahead of small
blue G-250. peptides.

Il. Casting the Tricine Gel

This protocol is for a standard mini-gel apparatus. The volumes can be scaled for larger gels.
Tricine gels consist of three layers: a separating (or resolving) gel, a spacer gel (optional but
recommended for gels with >10% acrylamide), and a stacking gel.

Table 2: Gel Casting Formulations (for one mini-gel)
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16.5% Separating

Component 4% Stacking Gel 10% Separating Gel o

e
Acrylamide/Bis-
acrylamide (49.5% T, 0.5mL 2.0 mL -
3% C)
Acrylamide/Bis-
acrylamide (49.5% T, - - 3.3mL
6% C)
Gel Buffer (3X) 1.25 mL 3.3mL 3.3mL
Glycerol - 1.3 g (approx. 1 mL) 1.3 g (approx. 1 mL)
Water 3.25 mL 3.7mL 2.4 mL
10% APS 25 pL 40 pL 40 pL
TEMED 25puL 4 uL 4 uL
Total Volume (approx.) 5 mL 10 mL 10 mL

Note: The choice of separating gel percentage depends on the molecular weight of the protein

of interest. 10% gels are suitable for proteins >10 kDa, while 16.5% gels provide excellent

resolution for peptides <10 kDa.

Protocol:

o Assemble Gel Cassette: Thoroughly clean and assemble the glass plates and spacers

according to the manufacturer's instructions for your electrophoresis apparatus.

o Prepare Separating Gel: In a small beaker or tube, mix the components for the separating

gel as listed in Table 2. Add the APS and TEMED last, immediately before pouring, as they

initiate polymerization.

e Pour Separating Gel: Gently pour the separating gel solution into the gel cassette, leaving

sufficient space for the stacking gel (approximately 2 cm).
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Overlay Gel: Immediately overlay the separating gel with a thin layer of water-saturated
isobutanol or water to ensure a flat surface and prevent contact with oxygen, which inhibits
polymerization.

Polymerization: Allow the separating gel to polymerize for at least 30-60 minutes at room
temperature.

Prepare Stacking Gel: After the separating gel has polymerized, pour off the overlay. Rinse
the top of the gel with water and dry any residual water with the edge of a filter paper.
Prepare the stacking gel solution as detailed in Table 2, adding APS and TEMED just before
use.

Pour Stacking Gel and Insert Comb: Pour the stacking gel solution over the polymerized
separating gel and insert the comb, taking care not to trap any air bubbles.

Final Polymerization: Allow the stacking gel to polymerize for at least 30 minutes.

lll. Electrophoresis

Sample Preparation: Mix your protein sample with an equal volume of 2X Sample Buffer.
Heat the samples at 85°C for 2 minutes or 40°C for 30 minutes. Avoid boiling, as it can
cause aggregation of some proteins.

Assemble Electrophoresis Unit: Once the stacking gel is polymerized, carefully remove the
comb. Place the gel cassette into the electrophoresis tank.

Add Running Buffers: Fill the inner (upper) chamber with Cathode Buffer and the outer
(lower) chamber with Anode Buffer. Ensure the wells are completely filled with buffer.

Load Samples: Carefully load your prepared samples into the wells. It is recommended to
load between 0.2-1 pg of protein per band for Coomassie staining.

Run the Gel: Connect the electrophoresis unit to a power supply. Begin electrophoresis at a
low constant voltage, approximately 30V, until the dye front has moved through the stacking
gel. Then, increase the voltage to a constant 100-150V. The total run time can vary from 4 to
16 hours depending on the gel size and percentage.
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o Disassemble and Process: After the dye front reaches the bottom of the gel, turn off the
power supply. Disassemble the apparatus and carefully remove the gel. The gel is now ready
for staining or Western blotting.

Visualizations
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Preparation

1. Prepare Stock Solutions

2. Assemble Gel Cassette

3. Prepare Separating Gel

4. Pour Separating Gel

5. Overlay with Isobutanol/Water

6. Allow Polymerization (30-60 min)

7. Prepare Stacking Gel

8. Pour Stacking Gel & Insert Comb

9. Allow Polymerization (30 min)

Electrophoresis

10. Prepare and Load Samples

'

11. Run Gel (30V initial, then 100-150V)

Diownstream Analysis

Staining (e.g., Coomassie) Western Blotting

Click to download full resolution via product page

Caption: Workflow for casting and running Tricine polyacrylamide gels.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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